4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl-protected piperazine derivative featuring a 2-chloro-6-methylpyrimidin-4-yl substituent. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-8-12(18-13(16)17-10)19-6-7-20(11(2)9-19)14(21)22-15(3,4)5/h8,11H,6-7,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUYADSLKSHBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=NC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114038 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-45-7 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-methylpyrimidine, which is then reacted with 2-methylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or water, and the reaction temperature is maintained between 25°C and 30°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences and Molecular Properties
Physicochemical Properties
- Boc Group Influence : The tert-butyl moiety increases hydrophobicity, improving crystallinity and shelf stability. For example, the methylsulfanyl analogue (CAS 1261232-31-8) has a molecular weight of 358.89 .
- Chirality : Derivatives like (R)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester () highlight the role of stereochemistry in biological activity .
Research Findings and Data
Table 2: Key Research Data on Analogues
Biological Activity
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrimidine ring, a piperazine ring, and a tert-butyl ester group, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 356.8 g/mol. The presence of the chloro and methyl groups on the pyrimidine ring contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM in vitro .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have demonstrated cytotoxic effects against liver carcinoma cell lines (HepG2), with IC50 values indicating effective concentration levels for inducing cell death .
The biological activity of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is thought to be mediated through its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator of signaling pathways involved in cell growth and survival. Detailed studies are necessary to elucidate the precise molecular targets and pathways influenced by this compound.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including the target compound. The results indicated that compounds with similar structural features exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the pyrimidine ring in enhancing antimicrobial potency.
| Compound Name | MIC (µM) | Activity |
|---|---|---|
| Compound A | 6.3 | Active |
| Compound B | 12.5 | Moderate |
| 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester | TBD | TBD |
Evaluation of Anticancer Properties
Another significant investigation focused on the anticancer properties of related compounds, revealing that certain derivatives could effectively induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 10 | HepG2 |
| Compound D | 15 | A-431 |
| 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
